(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
Overview
Description
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a stable isotope-labeled non-essential amino acid. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific investigations, particularly in nuclear magnetic resonance (NMR) studies. This compound is often used to probe the structure, dynamics, and binding of biological macromolecules .
Mechanism of Action
Target of Action
L-Aspartic acid-13C4,15N is a stable isotope-labeled non-essential amino acid . It is primarily used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Mode of Action
The interaction of L-Aspartic acid-13C4,15N with its targets is primarily through the process of binding with biological macromolecules . This binding process allows for the investigation of structure, dynamics, and interactions of these macromolecules .
Result of Action
The molecular and cellular effects of L-Aspartic acid-13C4,15N’s action are primarily observed through its role in the structure, dynamics, and binding of biological macromolecules . This can provide valuable insights into the function and behavior of these macromolecules.
Action Environment
The action, efficacy, and stability of L-Aspartic acid-13C4,15N can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability
Biochemical Analysis
Biochemical Properties
L-Aspartic acid-13C4,15N plays a crucial role in biochemical reactions. It is involved in the urea cycle and gluconeogenesis, where it participates in the conversion of aspartate and oxaloacetate . This compound interacts with several enzymes, including aspartate aminotransferase, which catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate . Additionally, L-Aspartic acid-13C4,15N is a substrate for asparaginase, which hydrolyzes asparagine to aspartate and ammonia .
Cellular Effects
L-Aspartic acid-13C4,15N influences various cellular processes. It is involved in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane . This shuttle is essential for maintaining the redox balance in cells and supporting ATP production. L-Aspartic acid-13C4,15N also affects cell signaling pathways by acting as a precursor for the synthesis of other amino acids and nucleotides . Furthermore, it plays a role in gene expression by serving as a substrate for the synthesis of proteins and other biomolecules .
Molecular Mechanism
At the molecular level, L-Aspartic acid-13C4,15N exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as aspartate aminotransferase and asparaginase, facilitating their catalytic activities . Additionally, L-Aspartic acid-13C4,15N can act as an allosteric modulator, influencing the activity of other enzymes and proteins involved in metabolic pathways . This compound also affects gene expression by serving as a building block for the synthesis of proteins and nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Aspartic acid-13C4,15N can change over time. This compound is stable under standard storage conditions, but its stability may be affected by factors such as temperature, light, and moisture . Over time, L-Aspartic acid-13C4,15N may degrade, leading to changes in its biochemical properties and interactions with biomolecules . Long-term studies have shown that L-Aspartic acid-13C4,15N can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of L-Aspartic acid-13C4,15N vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and support cellular function . At high doses, L-Aspartic acid-13C4,15N may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
L-Aspartic acid-13C4,15N is involved in several metabolic pathways, including the urea cycle and gluconeogenesis . It interacts with enzymes such as aspartate aminotransferase and asparaginase, facilitating the conversion of aspartate to oxaloacetate and ammonia . This compound also participates in the malate-aspartate shuttle, which is essential for maintaining the redox balance in cells and supporting ATP production . Additionally, L-Aspartic acid-13C4,15N can influence metabolic flux and metabolite levels by serving as a substrate for the synthesis of other amino acids and nucleotides .
Transport and Distribution
Within cells and tissues, L-Aspartic acid-13C4,15N is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . This compound may also interact with binding proteins that facilitate its transport and localization within cells . The distribution of L-Aspartic acid-13C4,15N can affect its biochemical properties and interactions with biomolecules, influencing its overall activity and function .
Subcellular Localization
L-Aspartic acid-13C4,15N exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the cytoplasm, where it participates in various metabolic pathways . It may also be targeted to specific organelles, such as mitochondria, where it plays a role in the malate-aspartate shuttle and ATP production . Post-translational modifications and targeting signals can influence the subcellular localization of L-Aspartic acid-13C4,15N, directing it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Aspartic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and purity of the labeled compound. The production methods are designed to be cost-effective while maintaining the isotopic purity and chemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxo-acids.
Reduction: This reaction involves the gain of electrons, potentially converting the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxo-acids, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used in NMR studies to investigate the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways of amino acids in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for various industrial processes
Comparison with Similar Compounds
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Aspartic acid-13C4: Labeled only with carbon-13.
L-Aspartic acid-15N: Labeled only with nitrogen-15.
L-Asparagine-15N2: Another amino acid labeled with nitrogen-15
These compounds share similar applications but differ in their isotopic labeling, which affects their specific uses and advantages in research .
Properties
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-NYTNKSBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584443 | |
Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202468-27-7 | |
Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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